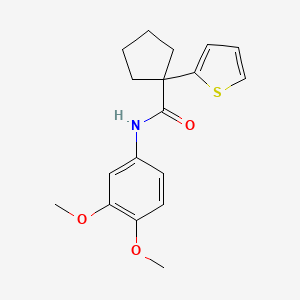

N-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide

Description

N-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a complex organic compound that features a cyclopentanecarboxamide core substituted with a 3,4-dimethoxyphenyl group and a thiophen-2-yl group

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-21-14-8-7-13(12-15(14)22-2)19-17(20)18(9-3-4-10-18)16-6-5-11-23-16/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZMZPCOSOJYKBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclopentanecarboxamide core, followed by the introduction of the 3,4-dimethoxyphenyl and thiophen-2-yl groups through substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

N-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide: shares structural similarities with other compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article examines the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound is characterized by a cyclopentane ring, a thiophene moiety, and a 3,4-dimethoxyphenyl group. These structural features contribute to its lipophilicity and potential interactions with biological targets. The molecular formula is , and it has a molecular weight of approximately 273.37 g/mol.

Synthesis

This compound can be synthesized through various methods, often involving the reaction of thiophene derivatives with carboxylic acids or amines under controlled conditions. Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including this compound. Notably, research has shown that similar compounds exhibit significant cytotoxicity against various cancer cell lines, including Hep3B liver cancer cells. For instance:

- IC50 Values : In studies involving related thiophene carboxamides, compounds demonstrated IC50 values ranging from 5.46 µM to 12.58 µM against Hep3B cells . This suggests that this compound may exhibit comparable or enhanced activity.

The proposed mechanism of action for this compound involves interaction with tubulin, similar to other known anticancer agents like Combretastatin A-4 (CA-4). The compound's structure allows it to bind effectively within the colchicine-binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase .

Research Findings

A summary of relevant research findings related to the biological activity of this compound is presented in the table below:

| Study | Cell Line | IC50 (µM) | Mechanism | Notes |

|---|---|---|---|---|

| Study 1 | Hep3B | 5.46 | Tubulin binding | Significant cytotoxicity observed |

| Study 2 | Hep3B | 12.58 | Cell cycle arrest | Induces globular spheroid formation |

| Study 3 | Various | <11.6 | Disruption of microtubules | Enhanced activity with structural modifications |

Case Studies

In one notable case study involving related compounds:

- Compound Analysis : The study synthesized multiple thiophene carboxamide derivatives and assessed their anti-proliferative properties using MTS assays across different cancer cell lines.

- Results : The most active compounds were found to significantly inhibit cell growth in Hep3B cells with IC50 values indicating strong efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.